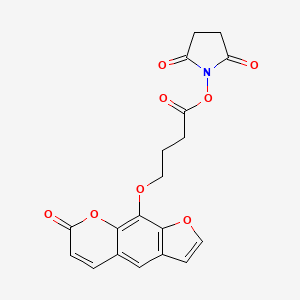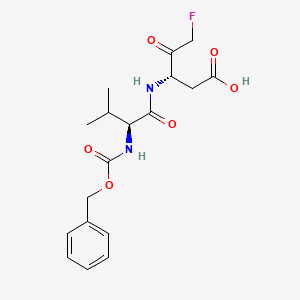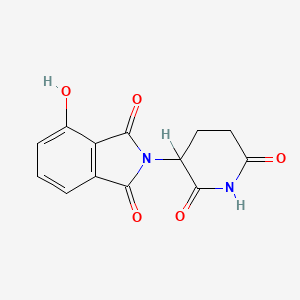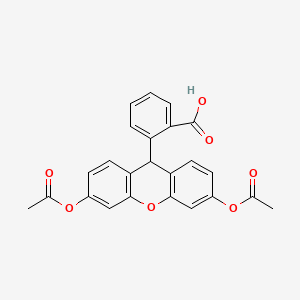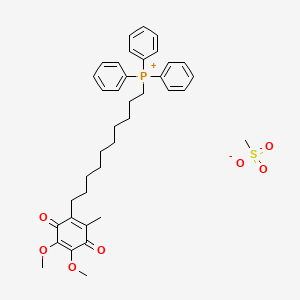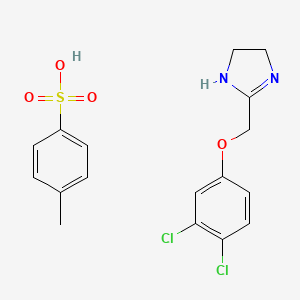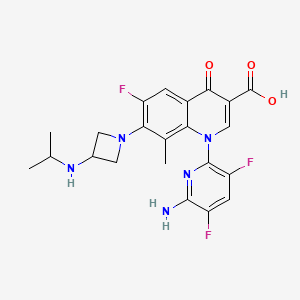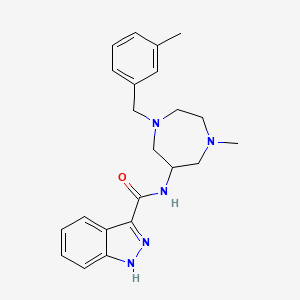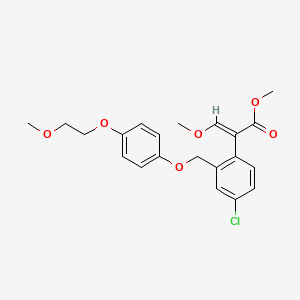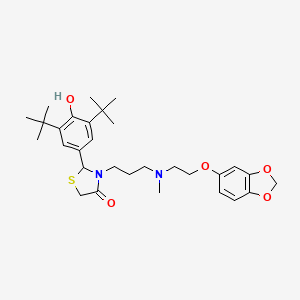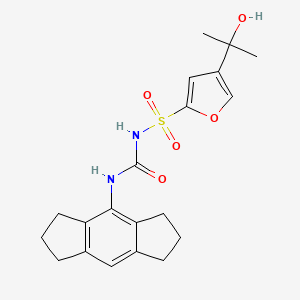
MCC950
描述
NOD-like receptor (NLR) pyrin domain-containing protein 3 (NLRP3) senses pathogen-derived, environmental, and host-derived factors and initiates the formation of inflammasomes, complexes involved in complex diseases including multiple sclerosis, type 2 diabetes, Alzheimer’s disease, and atherosclerosis. MCC950 is a selective inhibitor of NLRP3, blocking the release of IL-1β in macrophages primed with LPS and activated with ATP or nigericin (IC50 = 7.5 nM). It does not inhibit NLRC4, AIM2, TLR2 signaling, or priming of NLRP3. This compound prevents oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC) in cells stimulated with LPS and nigericin. MCC-950 is active in vivo, blocking the production of IL-1β and enhancing survival in mouse models of multiple sclerosis and cryopyrin-associated periodic syndrome. It is also active in ex vivo samples from individuals with Muckle-Wells syndrome.
this compound is a potent, selective NLRP3 inhibitor with IC50 of 7.5 nM and 8.1 nM in BMDMs and HMDMs, respectively.
科学研究应用
神经系统疾病管理
MCC950 在抑制 NLRP3 炎性体方面显示出治疗神经系统疾病的希望,NLRP3 炎性体与多种病理过程有关。 例如,它已被用于减少小鼠脊髓损伤 (SCI) 中的神经元凋亡,从而改善功能恢复并减少瘢痕形成 。 此外,this compound 已被发现可以改善实验性自身免疫性脑脊髓炎 (EAE) 小鼠大脑中的神经元损伤、脱髓鞘和少突胶质细胞丢失,EAE 小鼠是多发性硬化症的模型 .
糖尿病性肌肉萎缩
研究人员已探索 this compound 在治疗糖尿病性肌肉萎缩方面的治疗潜力。该化合物已被研究其对循环炎症标志物和 NLRP3 介导的细胞焦亡的影响,这些标志物和过程参与了糖尿病条件下的肌肉降解。 研究表明,this compound,可能与有氧运动相结合,可能对患有这种疾病的患者有益 .
外伤性脑损伤 (TBI)
this compound 已被评估其在减轻与 TBI 相关的神经功能障碍方面的有效性。 动物研究表明,用 this compound 治疗可以在损伤后显着改善神经功能 .
近视进展控制
在一项新的应用中,this compound 已被研究作为控制近视进展的潜在治疗剂。 在小鼠模型中腹腔注射 this compound 已被证明可以通过调节巩膜中的胶原重塑来抑制近视进展,这是通过 NLRP3-MMP-2 信号通路实现的 .
作用机制
Target of Action
MCC950, also known as CRID3, MCC-950, N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, or CP-456773, is a potent and selective inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a cytoplasmic multimolecular platform composed of NLRP3 protein bound to an adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC) and procaspase-1 .
Mode of Action
This compound blocks the release of IL‑1β induced by NLRP3 activators . It inhibits the NLRP3 inflammasome by directly targeting the NLRP3 NATCH domain and interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization . This compound binds to NLRP3, blocks its ability to hydrolyze ATP, and thus prevents it from maintaining its active structural conformation, thereby inhibiting NLRP3-induced ASC oligomerization and reducing cleavage of caspase-1 .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and immune response. It suppresses the activation of the NLRP3 inflammasome, which leads to a decrease in the release of pro-inflammatory cytokines IL-1β, IL-18, IL1-α, IFNγ, TNF-α, IL6, IL17, chemokine MIP1a, and Nitric Oxide . Moreover, this compound has been found to inhibit the chloride intracellular channel–dependent chloride efflux, leading to a modification of the inflammatory response .
Pharmacokinetics
The dosage used in studies varies, but a common dosage is 40 mg/kg .
Result of Action
This compound has been shown to ameliorate various conditions associated with inflammation. For instance, it has been found to improve neurological function and survival after cardiac arrest and resuscitation . In a murine model of ulcerative colitis, this compound significantly improved body weight gain, colon length, colon weight to body weight ratio, disease activity index, and histopathological scores . It also reduced the release of pro-inflammatory cytokines and activation of caspase-1 .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of NLRP3 activators such as nigericin, ATP, and MSU crystals can affect the action of this compound . Furthermore, the effect of this compound can be influenced by the physiological environment, such as the presence of inflammation or immune response .
生化分析
Biochemical Properties
MCC950 interacts with the NLRP3 inflammasome, a multi-protein complex that includes NLRP3, ASC, and caspase-1 . This compound directly targets the NLRP3 NATCH domain and interferes with the Walker B motif function, which is crucial for ATP hydrolysis, a requirement for NLRP3 conformational change and oligomerization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18 . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly interacting with the Walker B motif within the NLRP3 NACHT domain . This interaction blocks ATP hydrolysis, inhibiting NLRP3 activation and inflammasome formation .
Temporal Effects in Laboratory Settings
This compound has been shown to be stable and effective over time in laboratory settings . For instance, in a study on a transgenic mouse model of Huntington’s disease, daily treatment with this compound for five weeks resulted in significant improvements in neuronal density and reductions in neuroinflammation .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a transgenic mouse model of Huntington’s disease, daily treatment with this compound (10 mg/kg of body weight) for five weeks resulted in improved motor function, extended lifespan, and reduced neuroinflammation .
Metabolic Pathways
This compound has been shown to affect several metabolic pathways. For instance, it has been reported to restore fatty acid uptake and utilization by regulating the expression of CD36 and CPT1β, and reduce glucose uptake and oxidation via regulating the expression of GLUT4 and p-PDH .
Subcellular Localization
Given that it interacts with the NLRP3 inflammasome, it is likely that it localizes to the cytoplasm where the inflammasome is assembled .
属性
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSXLKCTQDPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047301 | |
| Record name | CP-456773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210826-40-7 | |
| Record name | MCC-950 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210826407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-456773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCC-950 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS86E2BWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



